molecular formula C18H15FN2O3S B2658637 N1-(4-fluorobenzyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide CAS No. 2034271-94-6

N1-(4-fluorobenzyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide

Cat. No. B2658637
CAS RN: 2034271-94-6
M. Wt: 358.39
InChI Key: WHAACKHDHNZYNN-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of oxalamide derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Orexin Receptor Antagonism

Compounds targeting orexin receptors have been evaluated for their potential in treating binge eating disorders and possibly other eating disorders with a compulsive component. For example, selective orexin receptor antagonists have shown to reduce binge eating in animal models without affecting standard food intake, suggesting a role for orexin-1 receptor mechanisms in compulsive food consumption behaviors (Piccoli et al., 2012).

CYP3A Activity Probing

Derivatives of benzoyl-substituted lactones have been utilized as selective fluorescent probes for cytochrome P450 3A (CYP3A) activity in primary cultured rat and human hepatocytes. This approach aids in the measurement of CYP3A induction, which is crucial for drug metabolism studies (Nicoll-Griffith et al., 2004).

Environmental Chemistry

Studies on the photo-oxidation of furans and their methylated derivatives highlight the formation of unsaturated dicarbonyl compounds, which have implications for atmospheric chemistry and environmental pollution (Alvarez et al., 2009).

Anticonvulsant Activities

Research into alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, which are structurally similar to the compound , has revealed promising anticonvulsant properties, with some derivatives showing protection against seizures in animal models. This indicates potential applications in developing new treatments for epilepsy (Kohn et al., 1993).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S/c19-13-5-3-12(4-6-13)10-20-17(22)18(23)21-11-14-7-8-15(24-14)16-2-1-9-25-16/h1-9H,10-11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAACKHDHNZYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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